N-Butylideneaniline

Description

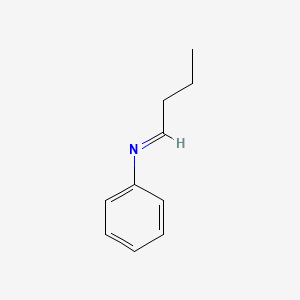

Structure

3D Structure

Properties

IUPAC Name |

N-phenylbutan-1-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-3-9-11-10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXPSTWBTULMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063387 | |

| Record name | N-Butylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4275-07-4, 1439360-56-1 | |

| Record name | N-Butylidenebenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4275-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-butylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylidene-aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-butylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylideneaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylideneaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-phenylbutan-1-imine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BS2252J89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic Characterization Techniques for N Butylideneaniline and Derived Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the molecular structure of organic compounds. nih.gov It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

High-Resolution NMR for Structural Elucidation (e.g., 1H, 13C, 15N NMR)

High-resolution 1D-NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial structural verification of N-Butylideneaniline. libretexts.orgchemguide.co.uk

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the butylidene group. The imine proton (-N=CH-) typically appears as a multiplet in the downfield region. The integration of these signals provides the ratio of protons in different environments. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The imine carbon (C=N) of this compound shows a characteristic chemical shift. For instance, in a related compound, the imine carbon appears at approximately 166.82 ppm. rsc.org The aromatic carbons of the aniline ring and the aliphatic carbons of the butyl group also have distinct chemical shifts.

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for directly probing the electronic environment of the nitrogen atom in the imine group. ipb.pt The chemical shift of the ¹⁵N nucleus is sensitive to factors like hybridization and substitution. figshare.com In imines, the ¹⁵N chemical shifts can span a wide range, often over 60 ppm. acs.org For example, in related imine compounds, ¹⁵N chemical shifts have been observed at around 428.1 ppm (=NAr). rsc.org Studies on similar structures have shown that factors like intramolecular hydrogen bonding can significantly influence the ¹⁵N chemical shift, sometimes leading to the formation of zwitterions, which is confirmed by large ¹J(¹⁵N,¹H) coupling constants. nih.gov

A representative dataset for a compound similar to this compound is presented below:

| Nucleus | Chemical Shift (ppm) |

| ¹³C (C=N) | 166.82 |

| ¹³C (C-O) | 64.25 |

| ¹³C (CH₂) | 30.90 |

| ¹³C (CH₂) | 19.33 |

| ¹³C (CH₃) | 13.83 |

| Data sourced from a study on a related N-alkylated aniline derivative. rsc.org |

Advanced 2D-NMR Techniques (e.g., DOSY, NOESY, TOCSY, HSQC, ROESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between different parts of the molecule. slideshare.net

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. hkd.hr It is a powerful tool for analyzing complex reaction mixtures without the need for physical separation. hkd.hr

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons. columbia.edu They detect through-space correlations, providing information on the three-dimensional structure and conformation of molecules. columbia.eduresearchgate.net For instance, NOESY has been used to confirm the configuration of iminoaziridines and to study the aggregation behavior of di-Schiff bases. acs.orgrsc.org NOESY and ROESY are particularly useful for distinguishing between stereoisomers. slideshare.netresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, making it valuable for identifying coupled protons in the butyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. rsc.orgrsc.org It is a highly sensitive method for assigning carbon signals based on their attached proton signals.

The application of these advanced 2D-NMR techniques allows for a comprehensive structural and conformational analysis of this compound and its derivatives, which is essential for understanding their chemical behavior. rsc.org

Solid-State NMR (SSNMR) for Investigating Solid-State Structures

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in their solid form, providing insights into their structure, packing, and dynamics. illinois.edumdpi.com This is particularly relevant for studying crystalline or amorphous this compound derivatives and polymeric structures. fsu.edu

Using techniques like Cross-Polarization Magic Angle Spinning (CPMAS), SSNMR can overcome the line broadening observed in solid samples to provide high-resolution spectra. illinois.edu ¹³C and ¹⁵N CPMAS experiments can reveal information about the different crystalline forms (polymorphs) and the local environment of the atoms in the solid state. csic.esresearchgate.net For example, ¹⁵N SSNMR has been instrumental in determining the nitrogen-containing structures in complex solid materials like coal. csic.es SSNMR can provide detailed information on molecular conformation and packing that is not accessible from solution-state NMR. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are highly sensitive to the presence of specific functional groups and provide a molecular "fingerprint". uni-siegen.dehoriba.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. core.ac.ukresearchgate.net The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at specific frequencies corresponding to these vibrations. uni-siegen.de

For this compound, the key characteristic absorption bands include:

C=N Stretch: The imine group exhibits a strong stretching vibration typically in the range of 1650-1800 cm⁻¹. core.ac.uk

C-H Stretch: The C-H bonds in the aromatic ring and the aliphatic butyl chain show stretching vibrations in the region of 2850-3100 cm⁻¹. libretexts.org

C=C Stretch: The in-ring C=C bonds of the aniline moiety show absorptions between 1400 and 1600 cm⁻¹. libretexts.org

The precise position and intensity of these bands can be influenced by the molecular environment and substitution patterns.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=N (Imine) | 1650-1800 | Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aliphatic C-H | 2850-2960 | Strong |

| Aromatic C=C | 1400-1600 | Medium to Weak |

| This table provides a general overview of expected FTIR absorption ranges for the functional groups present in this compound. core.ac.uklibretexts.orglibretexts.org |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Information

Raman spectroscopy is a complementary technique to FTIR that provides information about molecular vibrations. horiba.com It relies on the inelastic scattering of monochromatic light, and the selection rule requires a change in the molecule's polarizability during the vibration. libretexts.org

Key features of Raman spectroscopy for analyzing this compound include:

C=N Stretch: The imine stretch is also observable in the Raman spectrum and can provide complementary information to the FTIR data.

Skeletal Vibrations: The vibrations of the carbon skeleton, particularly the aromatic ring, often give strong Raman signals.

Aqueous Solutions: A significant advantage of Raman spectroscopy is its ability to analyze aqueous solutions, as water is a weak Raman scatterer. libretexts.org

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation and the study of its interactions. uni-siegen.de

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Surface Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique capable of detecting trace amounts of analytes. mdpi.comnih.govrsc.org The enhancement of the Raman signal is primarily attributed to localized surface plasmon resonance of nanostructured metal surfaces. mdpi.comnih.gov SERS is particularly valuable for studying Schiff base reactions, which are instrumental in the detection of volatile aldehydes. mdpi.com

In the context of Schiff bases like this compound, SERS can be employed to monitor their formation and interaction with various surfaces. For instance, a SERS platform using a gold-nanoparticle-p-Aminothiophenol-gold thin film has been developed to monitor Schiff base reactions in real-time. mdpi.com This setup allows for the rapid detection of benzaldehyde (B42025), a key reactant in the formation of related Schiff bases, at concentrations as low as 10⁻⁶ M. mdpi.com The formation of the imine (C=N) bond, characteristic of Schiff bases, can be observed by the appearance of a distinct peak around 1620 cm⁻¹. mdpi.com

Key Research Findings from SERS Analysis:

High Sensitivity: SERS enables the detection of reactants and products at very low concentrations, which is crucial for trace analysis. mdpi.comacs.org

Reaction Monitoring: The technique allows for in-situ monitoring of the Schiff base condensation reaction, providing kinetic data. mdpi.com

Specificity: SERS platforms can exhibit high specificity, allowing for the identification of target analytes even in the presence of interfering substances. mdpi.com

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Reaction Monitoring

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying powdered samples and monitoring reactions on catalyst surfaces without extensive sample preparation. swri.orgwikipedia.orggnest.org It is particularly useful for analyzing non-transparent and highly absorbing materials. swri.org

For reactions involving imine formation, such as the synthesis of this compound, DRIFTS can monitor the real-time consumption of reactants and the appearance of products and intermediates. researchgate.netrsc.org The technique allows for the elimination of complex spectral features from solvents and other components by defining a background at the start of the reaction. researchgate.net This makes it possible to observe changes in the concentration of each species in the reaction mixture. researchgate.net For example, monitoring the imination reaction between salicylaldehyde (B1680747) and aniline to form an imine has been successfully performed using a liquid cell with FT-IR spectroscopy. researchgate.net The consumption of the aldehyde's C=O group and the appearance of the imine's C=N group can be tracked over time.

Key Research Findings from DRIFTS Analysis:

Real-Time Monitoring: DRIFTS enables continuous, in-situ monitoring of the entire reaction process, providing insights into reaction kinetics and mechanisms. researchgate.netrsc.org

Intermediate Detection: It is possible to detect transient intermediates that appear and disappear during the course of the reaction. researchgate.net

Surface Chemistry: The technique is ideal for studying reactions on the surface of catalysts, providing information on adsorbed species and surface transformations. swri.orgresearchgate.net

X-ray Spectroscopy and Diffraction

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.comthermofisher.com It works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. nih.gov

In the study of this compound and its derivatives, particularly Schiff base complexes, XPS is instrumental in identifying the oxidation states of metal ions and the chemical environment of nitrogen atoms. mdpi.com For Schiff bases, the formation of the C=N bond can be confirmed by a characteristic peak in the N1s spectrum. researchgate.net For example, in a cellulose-Schiff base, a peak at approximately 287 eV in the C1s spectrum was assigned to the C=N bond, while a shoulder peak around 398.8 eV in the N1s spectrum was also attributed to this bond. researchgate.net Furthermore, upon protonation of the imine nitrogen (C=N → C=NH⁺), a significant shift to higher binding energy is observed in the N1s spectrum, allowing for the clear identification of salt formation. acs.org

Typical XPS Binding Energies for Schiff Base-Related Species:

X-ray Absorption Fine-Structure Spectroscopy (XAFS/EXAFS) for Local Atomic Environments

X-ray Absorption Fine-Structure (XAFS) spectroscopy, including the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the local atomic structure around a specific element. isroset.orgaip.org This technique is applicable to both crystalline and non-crystalline materials and provides information on coordination numbers, bond distances, and the types of neighboring atoms. isroset.orgaip.org

For metal complexes derived from Schiff bases like this compound, EXAFS is used to probe the immediate environment of the metal center. icm.edu.pl By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, one can determine the distances to the nearest neighboring atoms. aip.org For instance, in non-crystalline Cu(II) Schiff base complexes, EXAFS analysis revealed that the copper ions were surrounded by eight carbon atoms at specific distances. icm.edu.pl In one complex, four carbon atoms were found at about 2.9 Å, two at 3.0 Å, and two at 3.3 Å. icm.edu.pl This information is crucial for building and refining molecular models of these complexes. icm.edu.pl

Example of EXAFS Data for a Cu(II) Schiff Base Complex:

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often coupled with scanning electron microscopy (SEM), used for elemental analysis and chemical characterization of a sample. thermofisher.comwikipedia.org It identifies the elements present by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. thermofisher.comwikipedia.org A key application of EDX is elemental mapping, which visualizes the spatial distribution of constituent elements across a sample's surface. jeol.combruker.com

In the study of materials derived from this compound, such as metal-functionalized nanocomposites, EDX is used to confirm the presence and distribution of the elements involved. For example, in the synthesis of a Fe₃O₄@bis(phenyl-imine)-CuI nanocatalyst, EDX analysis was used to verify the elemental composition of the final material. researchgate.net Similarly, for a zirconyl Schiff base complex functionalized on MCM-48, EDX analysis confirmed the incorporation of the metal complex onto the support material. researchgate.net This provides crucial evidence that the intended synthesis and functionalization have been successful.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase composition, and lattice parameters of solid materials. anton-paar.comacm2.com The technique relies on the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal, governed by Bragg's Law. anton-paar.comyale.edu

For this compound and its crystalline derivatives or metal complexes, XRD provides definitive information about their three-dimensional structure. Single-crystal XRD can be used to determine the precise atomic coordinates, bond lengths, and bond angles, revealing the molecular geometry. acs.orgscirp.org For polycrystalline or powdered samples, powder X-ray diffraction (PXRD) is employed to identify the crystalline phases present and assess the material's crystallinity. spuvvn.edurasayanjournal.co.in For example, studies on various Schiff base metal complexes have used PXRD to confirm their crystalline nature and determine their crystal systems, such as monoclinic or triclinic. spuvvn.edu The sharpness of the peaks in an XRD pattern is indicative of good crystallinity. spuvvn.edu

Example of Crystal System Data from XRD on Schiff Base Complexes:

Table of Compounds Mentioned

Other Advanced Spectroscopic and Analytical Methods

Beyond the core spectroscopic techniques, a range of other analytical methods can be employed to elucidate specific characteristics of this compound and materials derived from it. These methods probe electronic transitions, paramagnetic properties, isotopic signatures, phase behavior, and surface morphology.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. rsc.org In organic molecules containing chromophores—functional groups with valence electrons of low excitation energy—these transitions typically involve π, σ, and n (non-bonding) electrons. rsc.org

For this compound, the key chromophore is the imine group (C=N) conjugated with the phenyl ring. The electronic spectrum is primarily characterized by two types of transitions: π → π* and n → π*. science-softcon.deuct.ac.za

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. rsc.org For Schiff bases derived from benzaldehyde derivatives, the π-π* electronic transition of the azomethine (C=N) group is observed in the UV-Vis spectrum. ukm.my

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to a π* antibonding orbital. These are lower-energy transitions and result in weaker absorption bands compared to π → π* transitions. rsc.orgscience-softcon.de Studies on N-alkyl imines indicate that the lowest-energy absorption band corresponds to a πn−π* transition. acs.orgacs.org

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. Increasing solvent polarity often leads to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. rsc.orguomustansiriyah.edu.iq The electronic properties of the phenyl ring and any substituents also significantly influence the absorption spectrum. acs.orgacs.org While specific spectral data for this compound is not widely published, data from related Schiff bases can provide expected values. For instance, Schiff bases from 4-propoxybenzaldehyde (B1265824) show π-π* transitions for the imine group in the range of 361-385 nm. ukm.my

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to these electronic transitions. researchgate.net The n → π* transition corresponds to the promotion of an electron from the HOMO (often the nitrogen lone pair) to the LUMO (the C=N π* orbital).

Table 1: Expected UV-Vis Absorption Data for this compound Based on Related Compounds

| Transition Type | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Associated Orbitals |

| π → π | 250 - 300 | High (1,000 - 10,000) | Phenyl ring & C=N π → π |

| n → π | 300 - 385 | Low (10 - 100) | N (lone pair) n → C=N π |

Data are estimated based on typical values for aromatic Schiff bases and N-alkyl imines. rsc.orgukm.myshimadzu.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons. acs.orgresearchgate.netmdpi.com These paramagnetic species include organic radicals, radical ions, and transition metal complexes. researchgate.netethz.ch For this compound, EPR would be employed to study its radical cation (this compound•+) or its coordination complexes with paramagnetic metal ions.

When this compound is subjected to one-electron oxidation, it forms a radical cation. EPR studies on analogous imine radical cations (ArCH=NR•+) generated by γ-radiolysis in low-temperature matrices reveal significant details about their structure. rsc.orgrsc.org These radical cations tend to exist in a ²A' electronic state, where the unpaired electron occupies an in-plane a' orbital, primarily localized on the nitrogen lone pair. This results in an angular geometry at the radical center. rsc.orgrsc.org

The EPR spectrum provides key information through its g-factor and hyperfine coupling constants:

g-factor: This value gives information about the electronic structure of the paramagnetic center. researchgate.net

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N) splits the EPR signal into multiple lines, providing information about the identity and number of interacting nuclei and the distribution of the unpaired electron's spin density. acs.orgethz.ch

For imine radical cations of the type PhCH=NR•+, large hyperfine couplings of approximately 85 Gauss (G) are observed for the imine proton (CH=N). rsc.org In cases where the R group is a t-butyl group, long-range coupling to a proton on the alkyl group can also be observed. rsc.org The study of such radical cations provides fundamental insights into reaction mechanisms involving single-electron transfer (SET). nih.govcardiff.ac.uk

Table 2: Representative EPR Data for an Imine Radical Cation (ArCH=NR•+)

| Parameter | Nucleus | Typical Value (Gauss) | Information Provided |

| Hyperfine Coupling (a) | Imine-¹H | ~85 | Confirms radical structure and geometry |

| Hyperfine Coupling (a) | ¹⁴N | ~10-30 | Indicates spin density on nitrogen |

| Hyperfine Coupling (a) | Aryl-¹H (ortho, para) | Variable | Shows delocalization onto the aromatic ring |

| g-factor | - | ~2.003 | Characteristic of organic radicals |

Data are based on published values for related imine radical cations. rsc.orgnih.gov

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes, most notably ⁵⁷Fe. nih.gov It is exceptionally sensitive to the local chemical environment of the Mössbauer-active nucleus, providing detailed information on oxidation state, spin state, and coordination geometry. nih.govresearchgate.net While this compound itself is not Mössbauer-active, its complexes with iron can be readily studied by this method. osti.govnih.gov

The primary parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). researchgate.netmdpi.com

Isomer Shift (δ): This parameter is related to the s-electron density at the nucleus and is highly indicative of the oxidation state (e.g., Fe(II) vs. Fe(III)) and the spin state (high-spin vs. low-spin) of the iron center. beilstein-journals.org

Quadrupole Splitting (ΔEQ): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment. rsc.orgbeilstein-journals.org

For example, in a hypothetical octahedral complex of this compound with iron(II), the spin state would be determined by the ligand field strength. The Mössbauer spectrum would clearly distinguish between a high-spin (S=2) and a low-spin (S=0) state, which exhibit distinct ranges for δ and ΔEQ. beilstein-journals.org Studies of various iron(II) and iron(III) spin crossover (SCO) complexes with Schiff base ligands have established these characteristic values. mdpi.combeilstein-journals.org

Table 3: Representative ⁵⁷Fe Mössbauer Parameters for High-Spin and Low-Spin Iron(II) Schiff Base Complexes at Room Temperature

| Spin State | Oxidation State | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔEQ) (mm s⁻¹) |

| High-Spin (HS) | Fe(II) | 0.9 - 1.2 | 2.0 - 3.0 |

| Low-Spin (LS) | Fe(II) | 0.2 - 0.5 | 0.0 - 0.6 |

Data are typical values for octahedral Fe(II) complexes with N-donor ligands. researchgate.netbeilstein-journals.org

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. rasayanjournal.co.in It is used to determine temperatures and heat flows associated with thermal transitions in a material, such as melting, crystallization, and glass transitions. researchgate.net this compound and its derivatives, particularly those designed as liquid crystals, can be characterized extensively using DSC. rasayanjournal.co.inmdpi.com

A DSC thermogram plots heat flow against temperature, revealing endothermic (heat absorbing) and exothermic (heat releasing) processes. For a liquid crystalline Schiff base, a heating scan might show peaks corresponding to the transition from a crystalline solid to a smectic phase, then to a nematic phase, and finally to an isotropic liquid. mdpi.com

Modulated DSC (mDSC) is an advanced technique that superimposes a sinusoidal temperature modulation on the conventional linear heating ramp. researchgate.netsci-hub.st This allows for the separation of the total heat flow into reversing and non-reversing components. sci-hub.st The reversing heat flow is associated with changes in heat capacity, such as the glass transition, while the non-reversing heat flow relates to kinetic events like crystallization, enthalpy relaxation, or decomposition. sci-hub.stnist.gov This separation is particularly useful for interpreting complex transitions where multiple events overlap. sci-hub.st

Table 4: Phase Transition Data for a Representative Liquid Crystalline Schiff Base (4-n-butyloxybenzylidene-4′-n′-octylaniline, BBOA) from DSC

| Transition (on heating) | Abbreviation | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J g⁻¹) |

| Crystallization (on cooling) | Cr | - | 45.9 (exotherm) | -29.2 |

| Crystal → Smectic B | Cr → SmB | 49.3 | 51.1 | 42.1 |

| Smectic B → Smectic A | SmB → SmA | 63.1 | 63.2 | 1.8 |

| Smectic A → Nematic | SmA → N | 78.4 | 78.5 | 1.9 |

| Nematic → Isotropic | N → I | 107.5 | 107.6 | 0.6 |

Data obtained from a related Schiff base compound. mdpi.com

When this compound is used as a monomer or building block to create porous organic polymers (POPs), characterizing the resulting material's surface area and porosity is crucial. mdpi.com The most common method for this is gas sorption analysis, typically using nitrogen (N₂) at 77 K. mdpi.com The experiment generates adsorption and desorption isotherms, which plot the amount of gas adsorbed by the material against the relative pressure. researchgate.net

The shape of the isotherm provides qualitative information about the pore structure. According to the IUPAC classification, different isotherm types (I-VI) correspond to different pore characteristics (microporous, mesoporous, macroporous, non-porous). researchgate.netsemanticscholar.org For example, Type I isotherms are characteristic of microporous materials, while Type IV isotherms with a hysteresis loop indicate the presence of mesopores. researchgate.netsemanticscholar.org

From these isotherms, several key parameters can be calculated:

BET Specific Surface Area (SBET): Calculated using the Brunauer-Emmett-Teller (BET) theory, this value represents the total surface area of the material available for gas adsorption. mdpi.com Porous polymers can achieve very high surface areas, sometimes exceeding 1000 m²/g. rsc.org

Pore Volume: This is the total volume of the pores within the material, typically calculated from the amount of gas adsorbed at a relative pressure close to unity. rsc.org

Pore Size Distribution (PSD): Methods like Density Functional Theory (DFT) are used to calculate the distribution of pore sizes within the material, revealing the prevalence of micropores (<2 nm), mesopores (2-50 nm), and macropores (>50 nm). semanticscholar.org

These properties are critical for applications such as gas storage, separation, and catalysis, where a high surface area and controlled porosity are desired. semanticscholar.orgmdpi.com

Table 5: Representative Porosity Data for a 3D Porous Polymer

| Parameter | Value | Method |

| BET Surface Area (SBET) | 389 m²/g | N₂ Adsorption at 77 K |

| Total Pore Volume (at P/P₀=0.99) | 0.40 cm³/g | N₂ Adsorption at 77 K |

| Micropore Volume | 0.15 cm³/g | t-Plot Method |

| Predominant Pore Width | < 20 Å (2 nm) | DFT Calculation |

| Isotherm Type | Type I | IUPAC Classification |

Data are based on published values for representative porous organic polymers. semanticscholar.org

Reaction Mechanisms Involving N Butylideneaniline

Elucidation of Formation Pathways

The formation of N-Butylideneaniline from aniline (B41778) and butyraldehyde (B50154) is a classic example of imine synthesis, proceeding through a condensation reaction. This process is reversible and often requires acid catalysis and the removal of water to drive the equilibrium toward the product. libretexts.orgoperachem.comlibretexts.org

The synthesis of this compound is a multi-step process that begins with the nucleophilic addition of a primary amine to a carbonyl group and concludes with the elimination of a water molecule. libretexts.org The pH must be carefully controlled, as a pH that is too low will render the amine reactant non-nucleophilic by protonating it, while a pH that is too high will not sufficiently protonate the hydroxyl intermediate to facilitate water elimination. libretexts.org

The mechanism can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of aniline attacking the electrophilic carbonyl carbon of butyraldehyde. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral, tetrahedral intermediate known as a carbinolamine. libretexts.org

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH2+). libretexts.orgoperachem.com

Water Elimination: The protonated carbinolamine undergoes dehydration by losing a molecule of water, which leads to the formation of a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as a water molecule or another aniline molecule) removes a proton from the nitrogen atom of the iminium ion, yielding the final this compound product and regenerating the acid catalyst. libretexts.org

| Step | Description | Key Species Involved |

| 1 | Nucleophilic Attack | Aniline, Butyraldehyde |

| 2 | Proton Transfer | Zwitterionic intermediate |

| 3 | Formation of Carbinolamine | Carbinolamine (neutral) |

| 4 | Protonation of Hydroxyl | Protonated Carbinolamine |

| 5 | Elimination of Water | Iminium ion, Water |

| 6 | Deprotonation | This compound |

During the formation of this compound, distinct intermediates are formed, which are species that exist in an energy minimum between reaction steps. libretexts.org In contrast, transition states represent the highest energy points along the reaction coordinate for each step and cannot be isolated. solubilityofthings.commasterorganicchemistry.com

Intermediates : The primary, relatively stable intermediate in this reaction is the carbinolamine (an amino alcohol). libretexts.org This species is formed after the initial nucleophilic attack and subsequent proton transfer. Following the protonation of the hydroxyl group and elimination of water, the iminium ion is formed as a second, more transient intermediate before the final deprotonation step. libretexts.orglibretexts.org

Transition States : Each step of the reaction proceeds through a high-energy transition state. solubilityofthings.com For instance, the initial attack of aniline on butyraldehyde passes through a transition state where the N-C bond is partially formed and the C=O π-bond is partially broken. masterorganicchemistry.com According to Hammond's Postulate, the structure of a transition state resembles the nearest stable species in terms of energy; therefore, the transition states in this reaction pathway are expected to resemble the structure of the intermediates (the carbinolamine and iminium ion). lumenlearning.com

| Feature | Intermediate | Transition State |

| Definition | A transient species formed during a multi-step reaction, corresponding to a local energy minimum. libretexts.orgsolubilityofthings.com | A specific configuration along the reaction coordinate at the point of maximum energy. solubilityofthings.commasterorganicchemistry.com |

| Stability | Relatively stable, can sometimes be detected or isolated. solubilityofthings.com | Highly unstable, cannot be isolated. masterorganicchemistry.com |

| Lifetime | Longer-lived (microseconds to hours). solubilityofthings.com | Extremely short-lived (femtoseconds). masterorganicchemistry.com |

| Bonding | Fully formed bonds. | Partially formed and partially broken bonds. masterorganicchemistry.com |

| Example in Formation | Carbinolamine, Iminium ion. libretexts.org | Point of highest energy during nucleophilic attack or water elimination. lumenlearning.com |

While imine formation is typically catalyzed by an external acid, the reaction can also exhibit auto-catalysis. ethz.ch In this context, a reactant, intermediate, or product can act as a catalyst for one of the reaction steps. For the formation of this compound, especially under neutral or near-neutral conditions, an aniline molecule can act as a proton shuttle. It can facilitate the initial proton transfer from the nitrogen to the oxygen to form the carbinolamine and can also assist in the final deprotonation of the iminium ion. Computational studies on analogous reactions, such as urethane (B1682113) formation, confirm that reactants can act as auto-catalysts, creating more favorable reaction pathways compared to non-catalytic mechanisms. ethz.ch This suggests that the concentration of the amine can influence the reaction rate not just as a reactant but also through its catalytic role.

Identification of Intermediates and Transition States

Reactivity of the C=N Bond

The carbon-nitrogen double bond (C=N) in this compound is the molecule's key functional group, and its reactivity is dictated by its electronic properties. The bond is polarized due to nitrogen's higher electronegativity, making the carbon atom electrophilic and the nitrogen atom nucleophilic and basic due to its lone pair of electrons. wikipedia.org

The polarized nature of the imine bond allows for both nucleophilic and electrophilic addition reactions.

Nucleophilic Addition : The electrophilic carbon atom of the C=N bond is susceptible to attack by nucleophiles. wikipedia.org This is essentially the reverse of the final steps of imine formation. For example, the hydrolysis of this compound back to aniline and butyraldehyde is initiated by the nucleophilic attack of water on the imine carbon, a reaction that is typically acid-catalyzed. masterorganicchemistry.com Other strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or cyanide ions, can also add across the C=N bond to form new carbon-carbon bonds. wikipedia.orgcore.ac.uk

Electrophilic Addition : The lone pair of electrons on the nitrogen atom makes it a target for electrophiles. wikipedia.org The most common electrophilic addition is protonation by an acid. This reaction forms a positively charged iminium ion, which significantly increases the electrophilicity of the imine carbon, making it much more reactive toward even weak nucleophiles. masterorganicchemistry.com

| Reaction Type | Attacking Species | Target on this compound | Resulting Intermediate/Product |

| Nucleophilic Addition | Nucleophile (e.g., H₂O, R-MgX, CN⁻) | Electrophilic Carbon | Alcohol (after hydrolysis), Amine with new C-C bond |

| Electrophilic Addition | Electrophile (e.g., H⁺) | Nucleophilic Nitrogen (lone pair) | Iminium Ion |

The C=N double bond of this compound can participate as a 2π-electron component (a dienophile) in cycloaddition reactions. libretexts.org The most notable of these is the hetero-Diels-Alder reaction, a [4+2] cycloaddition. libretexts.orgwikipedia.org In this type of reaction, this compound would react with a conjugated diene (a 4π-electron system), such as 1,3-butadiene. The concerted reaction leads to the formation of a six-membered heterocyclic ring, specifically a tetrahydropyridine (B1245486) derivative. The feasibility and rate of such reactions are influenced by the electronic nature of both the imine and the diene. Electron-withdrawing groups on the nitrogen or carbon of the imine can enhance its dienophilic character. mdpi.com This reactivity provides a powerful synthetic route to complex nitrogen-containing cyclic compounds. libretexts.org

Nucleophilic and Electrophilic Addition Reactions

Catalytic Activation Mechanisms

The reactivity of the imine functional group in this compound is significantly influenced by catalysts, which can activate specific bonds to facilitate chemical transformations.

N-alkylation of amines is a fundamental process where imines like this compound often act as key intermediates. This transformation typically involves the reaction of an amine with an alcohol or carbonyl compound, proceeding through a "hydrogen auto-transfer" or "borrowing hydrogen" mechanism. In this context, the activation of C-O bonds (from alcohols) and N-H bonds (from amines) is critical.

Ruthenium and palladium complexes are effective catalysts for this process. rsc.orgcsic.es The catalytic cycle generally begins with the oxidation of an alcohol to an aldehyde (in this case, butanal), which involves the activation and cleavage of the alcohol's O-H and α-C-H bonds. The aldehyde then reacts with an amine (aniline) to form this compound, with the elimination of water. The crucial step is the subsequent reduction of the imine intermediate by the metal hydride species formed during the initial alcohol oxidation. This sequence effectively achieves the N-alkylation of an amine using an alcohol, where the C-O bond of the alcohol is ultimately cleaved and a new C-N bond is formed. rsc.org

Similarly, copper-catalyzed N-alkylation reactions proceed via related pathways. Metallaphotoredox strategies using copper catalysts can activate alkyl halides for N-alkylation, involving open-shell pathways. nih.gov While this method uses alkyl halides instead of alcohols, the underlying principle involves the activation of a substrate to form a reactive species that couples with the amine. In reactions starting from primary amines, the activation of the N-H bond is a prerequisite for its participation in the catalytic cycle. nih.govmarquette.edu The C-N bond of the resulting amine itself can also be activated under certain conditions, for instance, in palladium-catalyzed allylic alkylations where hydrogen bonding with an alcohol solvent facilitates C-N bond cleavage. organic-chemistry.org

Both Lewis and Brønsted acids play a pivotal role in reactions involving this compound, particularly in its formation and subsequent transformations.

Lewis Acid Catalysis: Lewis acids, which are electron-pair acceptors, activate the imine group by coordinating to the lone pair of electrons on the nitrogen atom. wikipedia.org This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. This is a key principle in reactions like the Diels-Alder reaction or additions of nucleophiles to the C=N bond. wikipedia.orgbeilstein-journals.org In the formation of this compound from butanal and aniline, Lewis acids can catalyze the initial addition step by activating the carbonyl group of the aldehyde. scribd.com The combination of N-heterocyclic carbene (NHC) catalysis with Lewis acids has also emerged as a powerful strategy, where the Lewis acid can activate an electrophile that reacts with an NHC-bound intermediate. mdpi.com

Brønsted Acid Catalysis: Brønsted acids (proton donors) are fundamental catalysts for the formation of imines. The reaction between an aldehyde and an amine is typically acid-catalyzed to facilitate the dehydration of the intermediate carbinolamine. jocpr.comuwo.ca The protonation of the hydroxyl group in the carbinolamine intermediate converts it into a good leaving group (water), promoting the formation of the C=N double bond. uwo.ca

Furthermore, Brønsted acids, especially chiral phosphoric acids (CPAs), are highly effective in catalyzing reactions of imines, such as transfer hydrogenation. uni-regensburg.de In these reactions, the CPA activates the imine by protonating the nitrogen atom, forming an ion pair. This activation enhances the imine's reactivity towards reduction by a hydrogen donor like a Hantzsch ester. Mechanistic studies have revealed that the active catalyst can be either a single CPA molecule or a hydrogen-bonded dimer, with each pathway potentially leading to different stereochemical outcomes. uni-regensburg.de The efficiency of Brønsted acid catalysis is often described by the Brønsted catalysis law, which relates the reaction rate to the acid strength (pKa) of the catalyst. uwo.cauottawa.ca

Activation of C-O and N-H Bonds in N-alkylation Processes

Kinetic Studies and Rate Constant Determination

The study of reaction kinetics provides quantitative insight into the formation and reaction rates of this compound. The formation of a Schiff base, such as this compound, from an aldehyde (butanal) and a primary amine (aniline) is a reversible, second-order reaction. jocpr.com

The rate law for the formation can generally be expressed as: Rate = k[Butanal][Aniline]

The determination of the rate constant involves experimentally measuring the change in concentration of reactants or products over time. upi.edu A common approach is the "method of initial rates," where the initial rate of reaction is measured at different starting concentrations of the reactants. By analyzing how the rate changes with concentration, the order of the reaction with respect to each reactant and the value of the rate constant k can be determined. lardbucket.orgupi.edu

For a second-order reaction with equal initial concentrations of reactants, the rate constant can be determined graphically by plotting the inverse of the reactant concentration (1/[A]) against time, which should yield a straight line with a slope equal to k. jocpr.com

Table 1: Hypothetical Kinetic Data for the Formation of this compound at 303 K

This interactive table illustrates the kind of data that would be collected in a kinetic experiment to determine the rate constant for the formation of this compound. The plot of 1/[Reactant] vs. Time would be used to calculate the second-order rate constant.

| Time (s) | [Reactant] (mol/L) | 1/[Reactant] (L/mol) |

| 0 | 0.100 | 10.0 |

| 60 | 0.083 | 12.0 |

| 120 | 0.071 | 14.1 |

| 180 | 0.063 | 15.9 |

| 240 | 0.056 | 17.9 |

| 300 | 0.050 | 20.0 |

Thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be derived from studying the temperature dependence of the rate constant, providing deeper understanding of the reaction mechanism and the nature of the transition state. jocpr.com

Isomerization and Rearrangement Pathways

This compound can undergo several isomerization and rearrangement reactions, transformations that alter its structural arrangement.

One fundamental process is geometric (E/Z) isomerization around the C=N double bond. While many imines exist predominantly as the more stable E-isomer, interconversion to the Z-isomer is possible. This isomerization can be slow at room temperature due to a significant energy barrier. mdpi.com The mechanism for this interconversion is proposed to occur via an "umklapp" or "in-plane" pathway, where the substituent on the nitrogen atom rotates through a linear transition state, rather than a rotation around the C=N bond axis. mdpi.com

This compound also has a known dimeric form. scribd.com This dimer can readily undergo deamination, particularly upon heating or in the absence of acid, to yield an α,β-unsaturated imine. scribd.com This represents a rearrangement pathway where the initial saturated butyl group is transformed into an unsaturated chain.

Furthermore, under acidic conditions, rearrangement pathways involving carbocationic intermediates can be envisioned, similar to those observed in terpene chemistry. researchgate.net Protonation of the imine nitrogen could be followed by hydride shifts or other rearrangements within the butyl chain, although such pathways are less commonly reported for simple alkylimines compared to more complex systems. The presence of an α-hydrogen on the butyl group also allows for tautomerization to the corresponding enamine (N-phenyl-1-buten-1-amine), which is a constitutional isomer. This imine-enamine tautomerism is a key equilibrium in imine chemistry, often facilitated by acid or base catalysis.

Oxidation and Reduction Pathways of this compound

The imine functionality and the aniline ring in this compound are both susceptible to oxidation and reduction, leading to a variety of products.

Oxidation Pathways: The oxidation of imines can lead to several products depending on the oxidant and reaction conditions. For example, N-alkylidene-2-hydroxyanilines can be oxidized with silver oxide. oup.com The aniline portion of the molecule is also a target for oxidation. The oxidation of aniline itself is a complex, multi-electron process that can yield products like nitrosobenzene, nitrobenzene (B124822), and azoxybenzene, often through a series of discrete two-electron steps involving radical intermediates. nih.gov Catalytic systems involving N-hydroxy compounds, such as N-hydroxyphthalimide (NHPI), are known to generate N-oxyl radicals that can perform selective oxidations. beilstein-journals.org While specific studies on this compound oxidation are scarce, it is plausible that strong oxidizing agents could affect both the C=N bond and the aromatic ring.

Reduction Pathways: The reduction of the C=N bond in this compound to form the corresponding secondary amine, N-butylaniline, is a common and synthetically useful transformation. A variety of reducing agents can accomplish this:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas is used in the presence of a metal catalyst (e.g., Ni, Pd, Pt) to reduce the imine. Kinetic studies on the hydrogenation of related compounds like nitrobenzene to aniline show complex dependencies on catalyst properties and reaction conditions. aidic.it

Transfer Hydrogenation: In this method, a molecule other than H₂ (e.g., a Hantzsch ester or isopropanol) serves as the hydrogen source, often catalyzed by transition metal complexes or organocatalysts like chiral phosphoric acids. uni-regensburg.de

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing imines to amines.

Reductive Dimerization: Under certain conditions, such as refluxing with zinc dust, Schiff bases can undergo reductive dimerization to form bimolecular products (vicinal diamines). core.ac.uk

Computational and Theoretical Studies of N Butylideneaniline

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for predicting molecular properties from first principles. wikipedia.org These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost to model the electronic structure of molecules. nih.govppj.org.ly For N-Butylideneaniline, DFT calculations would be employed to optimize the molecular geometry, predicting key parameters such as bond lengths, bond angles, and dihedral angles.

These calculations also yield crucial information about the molecule's electronic properties, governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nsps.org.ng A smaller gap typically suggests higher reactivity. While specific DFT studies on this compound are not extensively published, such calculations are routine for characterizing Schiff bases. mdpi.com

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound This table illustrates the type of data that a standard DFT calculation would provide. The values are for demonstrative purposes only.

| Parameter | Calculated Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| HOMO Energy | -X.XXX | eV |

| LUMO Energy | -X.XXX | eV |

| HOMO-LUMO Gap | X.XX | eV |

| Dipole Moment | X.XXX | Debye |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. wikipedia.org Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy. While computationally more demanding than DFT, they serve as important benchmarks. An ab initio study on this compound could provide highly accurate molecular properties and energies, serving to validate results from more cost-effective DFT methods.

Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study the properties of molecules in their excited states. researchgate.net This makes it a powerful tool for predicting spectroscopic properties, particularly UV-Visible absorption spectra. nih.gov A TD-DFT calculation on this compound would determine the energies of its electronic transitions. This allows for the prediction of the absorption maxima (λ_max) corresponding to transitions like π → π* and n → π*, which are characteristic of conjugated imines. Such theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Ab Initio Methods for Molecular Properties

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of the system's dynamic evolution. wikipedia.orgyoutube.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. The key degrees of freedom include rotation around the C-N single bond between the aniline (B41778) ring and the imine group, as well as rotations within the n-butyl chain.

An MD simulation would reveal the relative stabilities of different conformers (e.g., planar vs. non-planar structures) and the energy barriers between them. This analysis helps to understand which shapes the molecule is most likely to adopt in different environments, which in turn influences its reactivity and interactions.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods are instrumental in mapping the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers that control reaction rates.

The formation of this compound from the condensation of aniline and butyraldehyde (B50154) is a fundamental reaction. Computational studies can model this process to understand its mechanism in detail. A study on the chemiluminescent condensation of aniline with butyraldehyde, which proceeds via this compound, utilized quantum-chemical calculations to determine the heats of the reaction steps. researchgate.net The calculations indicated that the initial formation of the this compound Schiff base is not the step responsible for the observed light emission. researchgate.net

A complete computational study of a reaction mechanism involves locating the transition state (TS)—the highest energy point on the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. For a reaction involving this compound, such as its hydrolysis back to aniline and butyraldehyde, DFT calculations could map the entire energy profile, providing a step-by-step description of bond breaking and formation.

Table 2: Illustrative Energy Profile Data for a Chemical Reaction This table shows a typical format for presenting the calculated energies along a reaction coordinate. Values are hypothetical.

| Species | Relative Energy (kcal/mol) |

| Reactants (e.g., this compound + H₂O) | 0.0 |

| Transition State | +25.5 |

| Intermediate | +5.2 |

| Products (e.g., Aniline + Butyraldehyde) | -10.8 |

Solvation Models in Mechanistic Studies (e.g., PCM, SMD)

In theoretical and computational chemistry, solvation models are critical for accurately describing chemical processes in solution, as the solvent can significantly influence reaction rates and mechanisms. numberanalytics.com For a molecule like this compound, which contains both polar (the C=N imine bond) and nonpolar (the phenyl and butyl groups) regions, understanding its interaction with different solvents is key to predicting its reactivity, such as in hydrolysis or reduction reactions. Implicit or continuum solvation models are frequently employed for this purpose due to their computational efficiency. numberanalytics.com

Among the most common implicit models are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). worldscientific.com

Polarizable Continuum Model (PCM): The PCM method treats the solvent as a continuous, polarizable dielectric medium. The solute molecule is placed within a cavity carved out of this continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) is calculated until the solute's wavefunction and the solvent's reaction field are mutually consistent. worldscientific.com The PCM family of models, including variations like the Conductor-like Polarizable Continuum Model (CPCM), is effective at calculating the electrostatic component of the solvation free energy. worldscientific.commdpi.com Computational studies on imine synthesis have utilized the PCM formalism to include solvation effects. peerj.com

Solvation Model based on Density (SMD): The SMD model, developed by Truhlar and coworkers, is a universal solvation model applicable to any charged or uncharged solute in a wide range of solvents. scielo.brresearchgate.net It is called a "density" model because it uses the full quantum mechanical electron density of the solute to define the solute-solvent boundary. researchgate.net The total solvation free energy in the SMD model is the sum of two main components: the bulk electrostatic contribution (often calculated using an IEF-PCM protocol) and a component that accounts for short-range interactions, known as the cavity-dispersion-solvent-structure (CDS) term. researchgate.net The CDS terms are parameterized based on atomic surface tensions. researchgate.net The SMD model is often the recommended choice for calculating the Gibbs free energy of solvation (ΔG of solvation). researchgate.net Studies have shown its utility in investigating reaction mechanisms, such as the cyclization of tetrapeptides induced by imines, where it was used to model the solvent effects of trifluoroacetic acid. sioc-journal.cn

Application in Mechanistic Studies: For this compound, these models are instrumental in studying reaction mechanisms. For instance, in the acid-catalyzed hydrolysis of imines, solvation models can help elucidate the role of water molecules and the effect of the solvent's dielectric constant on the stability of intermediates and transition states. mdpi.commdpi.com DFT calculations combined with the SMD model have been used to investigate the free energy barriers of nucleophilic substitution reactions, showing reasonable agreement with experimental data for polar protic solvents, though with some limitations noted for dipolar aprotic solvents. scielo.br By calculating the energy profile of a reaction pathway (e.g., hydrolysis of the C=N bond) both in the gas phase and in different solvents using PCM or SMD, chemists can quantify the solvent's stabilizing or destabilizing effect on each step of the mechanism. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the spectroscopic properties of molecules like this compound. echemcom.com These theoretical predictions are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding the electronic transitions that give rise to UV-Visible absorption. acs.orgatomistica.online

The standard approach involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., using the B3LYP functional with a 6-311G++(d,p) basis set). researchgate.netchemmethod.com Following optimization, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. uni-rostock.de Because theoretical calculations often assume a harmonic oscillator model and are performed on isolated gas-phase molecules, the calculated frequencies may systematically deviate from experimental values measured on solid or solution samples. uni-rostock.deuni-muenchen.de To improve agreement, calculated frequencies are often scaled by an empirical factor. mdpi.com

For predicting the ultraviolet-visible (UV-Vis) spectrum, Time-Dependent DFT (TD-DFT) is the most common method. faccts.derespectprogram.org TD-DFT calculations yield the vertical excitation energies, corresponding wavelengths (λ), and the oscillator strengths (f) for the electronic transitions from the ground state to various excited states. gaussian.com The oscillator strength indicates the probability of a given transition, with higher values corresponding to more intense absorption peaks. gaussian.com

While specific computational studies detailing a comparison for this compound are not prevalent, extensive research on analogous Schiff bases demonstrates the high accuracy of this approach. For example, a study on a new sulfamethoxazole (B1682508) Schiff base found that the calculated λmax of 352 nm was in excellent agreement with the experimental value of 348 nm. mdpi.com The table below provides an illustrative comparison of theoretical and experimental spectroscopic data for a representative Schiff base, (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, demonstrating the typical level of agreement achieved.

Interactive Data Table: Comparison of Experimental and Theoretical Spectroscopic Data for a Representative Schiff Base

| Vibrational Mode (FT-IR) | **Experimental Wavenumber (cm⁻¹) ** | Calculated Wavenumber (cm⁻¹) (B3LYP) | Assignment |

| O-H Stretch | 3436 | 3307 | Phenolic OH group |

| C-H Stretch (Aromatic) | 3064 | 3069 | Phenyl ring C-H vibrations |

| C=N Stretch | 1612 | 1629 | Imine group |

| C=C Stretch (Aromatic) | 1576 | 1582 | Phenyl ring skeletal vibrations |

| C-O Stretch | 1261 | 1279 | Phenolic C-O group |

| Electronic Transition (UV-Vis) | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Transition Type |

| Band 1 | 349 | 358 | n → π |

| Band 2 | 291 | 295 | π → π |

| Band 3 | 262 | 265 | π → π* |

| Data derived from a study on (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol for illustrative purposes. |

Design of Novel Imine Derivatives with Tailored Properties

Computational chemistry provides a powerful platform for the rational, in silico design of novel imine derivatives based on a parent structure like this compound. qeios.com By modifying the molecular structure and predicting the resulting changes in electronic and steric properties, scientists can tailor new molecules for specific applications, such as new catalysts, pharmaceuticals, or materials, before undertaking laborious and expensive synthesis. nih.govdergipark.org.trmdpi.com

The design process typically begins with a thorough computational analysis of the parent molecule, this compound. Key properties that are investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. echemcom.com The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). echemcom.com The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net For this compound, computational analysis would show the spatial distribution of these orbitals. The HOMO is typically localized on the aniline ring and the nitrogen lone pair, while the LUMO is centered on the π* orbital of the C=N bond and the phenyl ring.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. echemcom.com It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP would show a region of negative potential around the imine nitrogen, indicating a site for electrophilic attack (e.g., protonation), and positive potential around the hydrogens.

With this baseline understanding, novel derivatives can be designed by introducing various substituents. For example:

Modifying the Aniline Ring: Adding electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring of this compound would systematically alter the HOMO and LUMO energy levels. Computational studies can predict these shifts, allowing for the tuning of the molecule's redox potential or its reactivity as a ligand in organometallic catalysis. rsc.org

Modifying the Butylidene Group: Changing the alkyl chain (e.g., replacing the butyl group with other alkyl or aryl groups) would alter the steric hindrance around the imine bond. DFT calculations can model these steric effects and predict their impact on reaction rates or the selectivity of reactions involving the imine.

This in silico screening process allows researchers to evaluate dozens of potential derivatives computationally, identifying candidates with the most promising properties for a target application, such as enhanced biological activity or improved catalytic efficiency, thereby guiding synthetic efforts toward the most viable molecules. researchgate.netresearchgate.net

Material Science Applications of N Butylideneaniline and Derived Structures

Integration into Functional Materials

The incorporation of the imine moiety, the central functional group in N-Butylideneaniline, is a key strategy in creating functional materials with enhanced properties. This is primarily achieved through the synthesis of polymers and copolymers containing this group and by integrating it into composite and hybrid material systems.

Polymers and Copolymers Incorporating Imine Moieties

Polymers that feature the imine (or azomethine) group within their main chain are known as polyimines or poly(azomethines). researchgate.net These materials are typically synthesized through the polycondensation reaction of monomers containing diamine and dialdehyde/diketone functionalities. researchgate.net The resulting polymers are noted for their high thermal stability and interesting electronic and optical properties, making them candidates for applications in semiconductors, organic field-effect transistors (OFETs), and solar cells. researchgate.net

The dynamic covalent nature of the imine bond, which can undergo reversible formation and cleavage, imparts unique characteristics to these polymers. wikipedia.org This allows for the development of vitrimers, a class of plastics that combines the mechanical properties of thermosets with the reprocessability of thermoplastics. wikipedia.org This dynamic behavior also enables self-healing properties in polyimine networks. wikipedia.org The synthesis of polyalkylanilines, structurally related to polymers that could be derived from this compound, has been explored to enhance the processibility of conductive polymers like polyaniline. While the parent polyaniline is often insoluble, the introduction of alkyl side chains increases solubility in common organic solvents, although it can sometimes lead to a decrease in electrical conductivity.

Copolymers, which are polymers derived from two or more different monomeric units, offer another route to tailor material properties. xometry.comkharagpurcollege.ac.in Block copolymers, for instance, can be synthesized by combining different polymerization methods. frontiersin.org By incorporating segments with imine functionalities, it is possible to create materials that self-assemble into nanostructures, acting as property modifiers for thermoplastic or thermoset matrices. arkema.com For example, a polystyrene-b-polybutylacrylate-b-polystyrene triblock copolymer can improve impact strength and rigidity when blended with other polymers. arkema.com

Table 1: Properties of Various Poly(o-alkylanilines)

| Polymer | Form | Solubility in Dichloromethane | Conductivity (S/cm) |

|---|---|---|---|

| Poly-o-methylaniline | Salt | Soluble | 1.0 x 10⁻³ |

| Poly-o-ethoxyaniline | Salt | Soluble | 1.0 x 10⁻⁴ |

| Poly-o-propylaniline | Salt | Soluble | 1.0 x 10⁻⁵ |

| Poly-o-propoxyaniline | Salt | Soluble | 1.0 x 10⁻⁵ |

This table presents data on the solubility and conductivity of different polyalkylanilines, demonstrating how modifying the aniline (B41778) structure affects material properties.

Composites and Hybrid Materials

In materials science, composites are formed by combining a matrix material (typically a polymer) with a reinforcing filler to achieve properties superior to the individual components. mdpi.com Hybrid materials are a broader class that involves combining two or more materials at a fine scale, resulting in synergistic properties. numberanalytics.com The imine functionality, as found in this compound, can play a crucial role in these systems.

The introduction of hybrid fillers into polymer matrices can significantly enhance the mechanical, thermal, and electrical properties of the resulting composites. mdpi.com The imine group can be used to improve the interfacial adhesion between the filler and the polymer matrix. By functionalizing a filler surface with a molecule containing an imine or a group that can form an imine (like an amine), and having a compatible polymer matrix, a stronger bond can be created at the interface. This improved interaction is critical for effective stress transfer from the matrix to the filler, leading to enhanced strength and toughness. sci-hub.se

Hybrid materials can be designed for specific, advanced applications, such as those in aerospace or renewable energy. numberanalytics.com For example, the development of multifunctional structural composites for space exploration aims to reduce payload weight while providing resistance to extreme temperatures, radiation, and micrometeorites. researchgate.net The chemical stability and bonding versatility of imine-containing compounds can contribute to the design of the polymer matrix or the functionalization of fillers in these high-performance composites. researchgate.net

Applications in Nanomaterials

The unique properties of this compound and its derivatives are particularly valuable at the nanoscale. These molecules are utilized for modifying the surfaces of nanoparticles and for constructing advanced nanocomposites with tailored functionalities.

Surface Functionalization of Nanoparticles

Surface functionalization is a critical process that modifies the surface of nanoparticles to improve their properties for specific applications, such as enhancing biocompatibility, improving dispersion in a polymer matrix, or adding specific recognition sites. nih.govmdpi.comnih.gov The formation of an imine bond via the condensation of an amine with an aldehyde or ketone is a robust and widely used reaction in organic chemistry that can be applied to nanoparticle surfaces. wikipedia.org

Nanoparticles, such as those made of silica (B1680970), gold, or metal oxides, can be first treated to introduce amine or aldehyde groups onto their surface. Subsequently, a molecule like this compound (or its constituent parts, aniline and butyraldehyde) can be reacted with these surface groups. This covalent linkage ensures a stable attachment of the organic molecule to the nanoparticle surface. fraunhofer.commdpi.com This functionalization can alter the nanoparticle's surface chemistry from hydrophilic to hydrophobic, or vice-versa, which is crucial for achieving a stable dispersion within a given polymer matrix. fraunhofer.com Proper dispersion is essential for realizing the full potential of the nanoparticles as reinforcing agents in nanocomposites. sci-hub.se

Development of Nanocomposites

Nanocomposites are a class of composite materials where at least one of the constituent phases has dimensions in the nanometer range (typically <100 nm). nih.govmdpi.com The incorporation of nanofillers into a polymer matrix can lead to dramatic improvements in material properties at very low filler concentrations. frontiersin.org

The surface-functionalized nanoparticles described previously can be integrated into a polymer matrix to create nanocomposites with enhanced performance. mdpi.com For instance, imine-functionalized nanoparticles can exhibit stronger interfacial interactions with a polymer matrix that contains complementary functional groups. This leads to better load transfer and can significantly improve mechanical properties such as tensile strength and Young's modulus. mdpi.com Nanocomposites are being developed for a vast range of applications, from lightweight components in the automotive and aerospace industries to advanced food packaging materials with improved barrier properties. frontiersin.orgresearchgate.net For example, a self-healing polyurethane nanocomposite incorporating halloysite (B83129) nanotubes showed a threefold increase in Young's modulus and tensile strength with the addition of just 1% by weight of the nanotubes. mdpi.com

Table 2: Enhancement of Mechanical Properties in Polymer Nanocomposites

| Nanocomposite System | Property Enhancement | Healing Efficiency | Reference |

|---|---|---|---|

| Polyurethane/Halloysite Nanotubes (1% wt) | 3x increase in Young's modulus and tensile strength | 90% | mdpi.com |